(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(26-15-12-18-10-4-5-11-19(18)26)20-21(25-13-6-7-14-25)27(24-23-20)16-17-8-2-1-3-9-17/h1-11,13-14H,12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDPDACQSBFPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates a triazole ring, a pyrrole moiety, and an indolinone scaffold, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including those similar to the target compound. The following table summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 8b | MDA-MB231 | 42.5 | |
| 8o | HCT 116 | 64.3 | |
| 8n | Mia-PaCa2 | 68.4 | |
| 10ec | BT-474 | 0.99 ± 0.01 |
Case Study Analysis:
A series of triazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. For instance, compound 10ec displayed significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM , indicating strong potential for further development as an anticancer agent .
The mechanisms underlying the anticancer activity of triazole derivatives often involve:
- Induction of Apoptosis : Studies show that certain triazole compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases .
- Tubulin Polymerization Inhibition : Some derivatives act as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
In Vitro Studies
In vitro assays have been crucial in evaluating the biological activity of this compound. For example:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, indicating potential for development as a new class of antimicrobial agents. For instance, a study evaluated its Minimum Inhibitory Concentration (MIC) against common pathogens:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be further explored for therapeutic applications in treating bacterial infections, especially those resistant to conventional antibiotics.
Neuroprotective Effects
Neuroprotection Studies
The compound has also been investigated for its neuroprotective properties. In vitro experiments demonstrated that it could reduce neuronal cell death caused by oxidative stress. Key findings include:
- Reduced cell death : Approximately 40% reduction in cell mortality compared to untreated controls.
- Increased antioxidant enzyme levels : Indicating a protective mechanism against oxidative damage.
These results position the compound as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Cancer Research
Potential Anti-Cancer Applications
The structural features of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone suggest potential applications in cancer therapy. Molecular docking studies have indicated that this compound can interact with key proteins involved in cancer progression, such as DNA gyrase, which is crucial for bacterial DNA replication and transcription.
The binding energy and interaction specifics have been documented, showcasing its potential to inhibit cancer cell proliferation effectively . Further investigations are warranted to elucidate its full therapeutic potential in oncology.
Synthesis and Characterization
The synthesis of this compound involves several steps that require careful optimization to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and assess the quality of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Physicochemical Properties
- Solubility: The indolinyl methanone may reduce aqueous solubility relative to hydroxymethyl derivatives (e.g., 123).
Research Implications and Gaps
Structural Analysis : X-ray crystallography using SHELXL could elucidate the triazole-indoline conformation and intermolecular interactions.
Activity Profiling: No direct data exists for the target compound’s biological activity; testing against kinase or IDO1 targets is warranted.
Synthetic Optimization : Low yields in analogs (e.g., 121 at 40%) highlight the need for improved catalytic conditions for triazole derivatization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
